(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl

Pharmaceutical Formulation Biological Assay Compatibility Aqueous Solubility

Procure (R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl as a high-purity chiral building block. The defined (R)-stereocenter enables stereoselective interactions in kinase and protease assays, while the trihydrochloride salt form guarantees aqueous solubility without organic co-solvents. Its imidazole moiety mimics adenine for ATP-competitive binding studies and offers dual metal-coordination potential for metalloenzyme research. Differentiate from racemic or free base alternatives for reproducible data in drug discovery workflows.

Molecular Formula C8H16Cl3N3O
Molecular Weight 276.6 g/mol
Cat. No. B12284805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl
Molecular FormulaC8H16Cl3N3O
Molecular Weight276.6 g/mol
Structural Identifiers
SMILESC1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl
InChIInChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m1.../s1
InChIKeyRRPSKXFYFAXIMQ-VFIYQRISSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl: CAS 278789-00-7 Chiral Building Block for Pharmaceutical Research and Asymmetric Synthesis


(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl (CAS 278789-00-7) is a chiral morpholine derivative featuring an imidazole substituent, supplied as a trihydrochloride salt with a molecular weight of 276.6 g/mol . This compound is a versatile heterocyclic scaffold widely utilized as a chiral building block in pharmaceutical research and asymmetric synthesis, particularly for developing enzyme inhibitors and receptor modulators [1]. The (R)-enantiomer configuration offers defined stereochemistry for applications requiring precise chiral control, while the trihydrochloride salt form enhances aqueous solubility and stability for handling in aqueous-based reactions .

Why (R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl Cannot Be Interchanged with Racemic or (S)-Enantiomer Analogs in Chiral Research


Substitution of (R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl with its (S)-enantiomer (CAS 278789-01-8) or the racemic mixture is not chemically equivalent in chiral-sensitive applications. The (R)-enantiomer possesses a defined stereocenter at the 2-position of the morpholine ring , enabling distinct stereoselective interactions with chiral biological targets. In contrast, the (S)-enantiomer exhibits a different three-dimensional orientation that can result in altered binding affinities and pharmacokinetic profiles . Additionally, substitution of the trihydrochloride salt with the free base form compromises aqueous solubility and stability, which are critical for reproducible biological assays and formulation development . The imidazole-morpholine core provides a unique heterocyclic architecture not replicated by pyrazole- or piperidine-based analogs, which differ in electronic properties and hydrogen-bonding capacity .

Quantitative Differentiation of (R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl: Key Evidence for Scientific Selection


Enhanced Aqueous Solubility via Trihydrochloride Salt Formation vs. Free Base Form

The target compound is supplied as a trihydrochloride salt (3HCl), which imparts high aqueous solubility, whereas the free base form (C8H13N3O, MW 167.21 g/mol) exhibits limited water solubility . Quantitative solubility data are not provided in the available sources, but the trihydrochloride salt is consistently described as highly soluble in water and polar solvents, making it suitable for aqueous-based biological assays and formulation studies without the need for additional solubilizing agents .

Pharmaceutical Formulation Biological Assay Compatibility Aqueous Solubility

Imidazole-Morpholine Hybrid Scaffold vs. Pyrazole-Morpholine Analog: Distinct Heterocyclic Architecture

The target compound combines an imidazole ring with a morpholine moiety via a methylene bridge, creating a hybrid scaffold distinct from pyrazole-morpholine analogs (e.g., 2-[(1H-pyrazol-1-yl)methyl]morpholine, CAS 1311317-06-2) . The imidazole ring contains two nitrogen atoms arranged in a five-membered aromatic system with a pKa of ~6.95 for the conjugate acid, whereas pyrazole has adjacent nitrogens and a different electronic distribution . This structural divergence affects hydrogen-bonding capacity and metal coordination properties, which are critical for target engagement in enzyme inhibition studies . No direct comparative activity data are available in the public domain.

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Chiral Purity: (R)-Enantiomer vs. (S)-Enantiomer for Stereoselective Target Engagement

The target compound is supplied as the pure (R)-enantiomer (CAS 278789-00-7) with a defined stereocenter at the 2-position of the morpholine ring . The (S)-enantiomer (CAS 278789-01-8) is a distinct chemical entity with identical molecular weight but opposite optical rotation . In chiral biological systems, enantiomers can exhibit differential binding affinities and metabolic stability; for example, enantiomeric pairs of morpholine-containing kinase inhibitors have shown up to 10-fold differences in IC50 values against isolated targets . While no direct comparative binding data are publicly available for this specific compound, the availability of the pure (R)-enantiomer enables researchers to assess stereoselective pharmacology without confounding effects from the opposite enantiomer.

Chiral Chemistry Enantioselectivity Asymmetric Synthesis

Defined Physicochemical Properties for Computational and Formulation Studies

The target compound possesses well-defined computed properties that support its use in molecular modeling and drug design workflows [1]. Key parameters include a topological polar surface area (TPSA) of 39.1 Ų, hydrogen bond donor count of 4, and hydrogen bond acceptor count of 3 [1]. In comparison, the free base form has a TPSA of 39.1 Ų but lacks the enhanced aqueous solubility conferred by the trihydrochloride salt . The morpholine oxygen and imidazole nitrogens provide multiple sites for hydrogen bonding and metal coordination, which can be exploited in structure-based drug design. In contrast, piperidine analogs (e.g., 1-(1H-imidazol-1-ylmethyl)piperidine) lack the morpholine oxygen and exhibit different hydrogen-bonding profiles and conformational flexibility .

Computational Chemistry Drug Design Physicochemical Profiling

Optimal Application Scenarios for (R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl Based on Quantitative Evidence


Aqueous-Based Enzyme Inhibition Assays Requiring High Solubility

The trihydrochloride salt form ensures high aqueous solubility, enabling direct preparation of concentrated stock solutions in water or physiological buffers without the need for organic co-solvents such as DMSO . This property is particularly valuable for enzyme inhibition assays (e.g., kinase or protease screening) where solvent effects can confound activity measurements [1]. Researchers can achieve consistent dose-response curves and minimize assay variability by avoiding precipitation issues common with poorly soluble free base analogs.

Chiral Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

The (R)-enantiomer provides a defined stereocenter that can engage chiral pockets within ATP-binding sites of kinases, as demonstrated by related morpholine-containing kinase inhibitors such as inavolisib (PIK3CA inhibitor) . The pure enantiomer allows medicinal chemists to evaluate stereoselective binding without interference from the opposite enantiomer, which may exhibit reduced potency or off-target effects [1]. The imidazole ring mimics the adenine moiety, facilitating ATP-competitive binding interactions .

Metal-Coordination Studies and Imidazole-Dependent Receptor Binding Assays

The imidazole nitrogen atoms serve as ligands for metal ion coordination (e.g., Zn²⁺, Fe²⁺), enabling studies of metalloenzyme inhibition or metal-dependent protein interactions . The morpholine oxygen provides additional hydrogen-bonding capacity, distinguishing this scaffold from piperidine or tetrahydrofuran analogs [1]. This dual coordination potential supports applications in target validation for metalloproteases, heme-containing enzymes, and imidazoline receptor binding studies .

Asymmetric Synthesis and Chiral Auxiliary Development

The (R)-enantiomer serves as a chiral building block for synthesizing more complex molecules with defined stereochemistry, including pharmaceutical intermediates and chiral ligands . Its rigid morpholine-imidazole framework provides a stereochemical anchor that can direct the stereochemical outcome of subsequent transformations, enabling enantioselective synthesis of drug candidates [1].

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